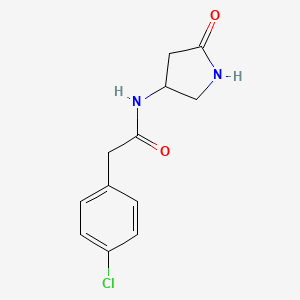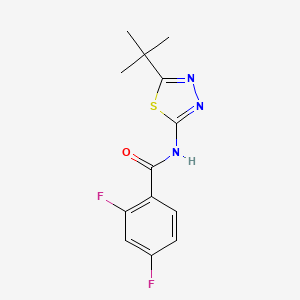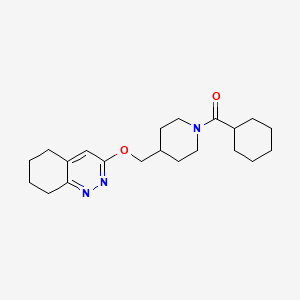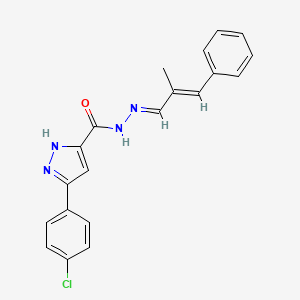
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as CPOP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. The compound belongs to the class of N-acetylated α-amino amides and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to exhibit a wide range of biological activities, making it a useful tool for studying various physiological and pathological processes. However, there are also some limitations to using 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide. One area of research is the development of novel derivatives of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential as a neuroprotective agent and anticancer agent. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide and its potential therapeutic applications.
合成方法
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with ethyl chloroacetate, which results in the formation of 2-(4-chlorophenyl)acetamide. The second step involves the reaction of 2-(4-chlorophenyl)acetamide with pyrrolidin-3-one, which results in the formation of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide or 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide.
科学研究应用
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential as a pharmacological tool. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has also been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage. Additionally, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to exhibit antitumor activity and has been studied as a potential anticancer agent.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)5-12(17)15-10-6-11(16)14-7-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKSQYTYIGFZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)




![(E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2790897.png)
![4-[(Methylsulfonyl)(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B2790898.png)
![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)
![4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2790902.png)

![1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea](/img/structure/B2790905.png)
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B2790906.png)
